5-Ethynyl-2-nitrophenol

Sonogashira coupling Cross-coupling chemistry Alkyne functionalization

Researchers requiring a bifunctional scaffold combining click reactivity with photocleavable functionality face limited structural options. 5-Ethynyl-2-nitrophenol (CAS 928780-90-9) resolves this by integrating a terminal alkyne for CuAAC/Sonogashira coupling with an ortho-nitrophenol core capable of UV-triggered cleavage. • Enables 'caged click' probe design for spatiotemporally controlled protein labeling & photoactivatable fluorophore release • 5-substitution pattern provides distinct regiochemical vector non-interchangeable with 2-ethynyl or 4-ethynyl isomers • ≥98% purity; crystalline solid; global shipping available

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
Cat. No. B15322077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-nitrophenol
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H5NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5,10H
InChIKeyAABVORVHOMZVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-nitrophenol: Click & Photoactivatable Building Block


5-Ethynyl-2-nitrophenol (CAS 928780-90-9, molecular formula C₈H₅NO₃, molecular weight 163.13 g/mol) is an ortho-nitrophenol derivative bearing a terminal ethynyl group at the 5-position . This compound belongs to the class of bifunctional aromatic scaffolds where the nitro group serves as an electron-withdrawing moiety and potential leaving group, while the ethynyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling . The juxtaposition of a click-chemistry functional group with a photocleavable ortho-nitrophenol core creates a distinctive reactivity profile that cannot be replicated by simpler nitrophenol derivatives [1]. Typical commercial purity specifications range from 95% to 98%, with the compound available as a crystalline solid suitable for organic synthesis applications .

Click handle Terminal alkyne enables CuAAC and Sonogashira coupling
Photocleavable core Ortho‑nitrophenol scaffold supports light‑induced uncaging

Why 5-Ethynyl-2-nitrophenol Outperforms Generic Nitrophenols


Generic substitution with alternative nitrophenol derivatives introduces significant functional deficits that undermine specific synthetic objectives. 5-Ethynyl-2-nitrophenol is structurally distinguished from 5-ethyl-2-nitrophenol (C₈H₉NO₃, MW 167.16) by the presence of a terminal alkyne rather than a saturated ethyl chain, a difference that fundamentally alters the compound's ability to participate in alkyne-specific coupling chemistries . Furthermore, the positional isomer 4-ethynyl-2-nitrophenol (CAS 70239-81-5) places the ethynyl group at the para position relative to the hydroxyl, altering both electronic conjugation and steric accessibility in cross-coupling reactions . The 5-substitution pattern in the target compound provides a distinct regiochemical vector that is non-interchangeable with 2-ethynyl-4-nitrophenol (CAS 885951-98-4) or 4-ethynyl-2-methoxy-6-nitrophenol variants . These structural distinctions translate to measurable differences in reaction outcomes, synthetic utility, and downstream application performance, making substitution without validation scientifically unsound.

5‑Ethyl analog Saturated ethyl group lacks alkyne; CuAAC and Sonogashira reactivity absent
4‑Ethynyl isomer Para‑position alters conjugation pathway; electronic properties may differ
Other ethynyl isomers Regiochemistry non‑interchangeable; substitution requires validation

5-Ethynyl-2-nitrophenol vs. Structural Analogs: Comparative Evidence


Sonogashira Coupling Route via 5-Bromo-2-nitrophenol

5-Ethynyl-2-nitrophenol is synthesized via Sonogashira coupling of 5-bromo-2-nitrophenol with ethynyltrimethylsilane, followed by TMS deprotection . This synthetic route leverages the commercial availability and established reactivity of the bromo precursor. In contrast, direct ethynylation of 2-nitrophenol without halogenation is not feasible due to insufficient electrophilicity at the 5-position, while alternative precursors such as 5-iodo-2-nitrophenol incur higher cost and exhibit greater light sensitivity [1]. The bromo precursor (5-bromo-2-nitrophenol, CAS 27684-84-0, MW 218.00) is commercially available at ≥98% purity with a melting point of 42-46°C, providing a reliable and cost-effective entry point for ethynyl installation .

Synthetic route
Class‑level
Sonogashira coupling of 5‑bromo‑2‑nitrophenol with ethynyltrimethylsilane, then TMS deprotection
Supports synthetic feasibility assessment
Precursor availability enables defined pathway
Sonogashira coupling Cross-coupling chemistry Alkyne functionalization

CuAAC Click Reactivity: Terminal Alkyne vs. Ethyl Group

5-Ethynyl-2-nitrophenol contains a terminal alkyne that enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational click chemistry transformation. This capability is entirely absent in the structurally analogous 5-ethyl-2-nitrophenol (C₈H₉NO₃, MW 167.16), which features a saturated ethyl group incapable of undergoing cycloaddition with azides . The terminal C≡C bond in 5-ethynyl-2-nitrophenol provides a reactive π-system for 1,3-dipolar cycloaddition, whereas the C-C single bond in 5-ethyl-2-nitrophenol renders the compound inert under standard CuAAC conditions. This functional dichotomy is absolute: click chemistry applications requiring alkyne functionality mandate the ethynyl-containing compound, with the ethyl analog representing a functionally non-equivalent alternative [1].

CuAAC reactivity
Class‑level
Target: Terminal alkyne enables cycloaddition with azides
Comparator: 5‑Ethyl analog – saturated ethyl group, no CuAAC reactivity
Alkyne essential for click chemistry; ethyl analog inert
Reactivity difference is absolute for CuAAC applications
CuAAC Click chemistry Alkyne-azide cycloaddition

Electronic Effects of Ethynyl Position (5- vs. 4-Substitution)

5-Ethynyl-2-nitrophenol (CAS 928780-90-9) and 4-ethynyl-2-nitrophenol (CAS 70239-81-5) are regioisomers with identical molecular formula (C₈H₅NO₃, MW 163.13) but distinct substitution patterns: the ethynyl group is positioned meta to the hydroxyl in the 5-isomer versus para to the hydroxyl in the 4-isomer . This positional difference modulates electronic communication between the ethynyl and nitro groups. In the 5-isomer, the ethynyl group is conjugated with the nitro group through the aromatic ring, whereas in the 4-isomer, the ethynyl and hydroxyl groups are positioned for potential para-conjugation. Density functional theory studies on analogous nitrophenol chromophores demonstrate that cross-conjugation vs. linear conjugation significantly impacts absorption spectra and electronic communication between donor and acceptor groups, with substituent position being a critical determinant of chromophoric behavior [1].

Regioisomer comparison
Class‑level
Target: 5‑Ethynyl (meta to OH) – cross‑conjugation with NO₂
Comparator: 4‑Ethynyl (para to OH) – linear conjugation pathway differs
Positional shift modulates electronic communication
UV‑Vis absorption may differ by 10‑30 nm (computed)
Regioisomer comparison Electronic effects Substituent positioning

Photocleavable PPG: Ortho-Nitrophenol vs. Meta/Para Isomers

5-Ethynyl-2-nitrophenol incorporates the ortho-nitrophenol structural motif, which is the core scaffold for numerous photocleavable protecting groups (PPGs) used in caged compound synthesis [1]. The ortho-nitro to hydroxyl arrangement enables light-induced cleavage via a Norrish-type II mechanism, with quantum yields and uncaging rates dependent on substituent effects. Studies on nitrophenol excited-state dynamics reveal that ortho-substituted 2-nitrophenol (2NP) can undergo excited-state intramolecular proton transfer (ESIPT) and generate nitrous acid (HONO) after UV excitation, whereas meta- and para-substituted isomers exhibit different excited-state behaviors [2]. Femtosecond transient absorption spectroscopy demonstrates that 2NP exhibits distinct ESIPT dynamics in aqueous media compared to 3NP and 4NP isomers, with ortho-substitution being essential for the photocleavage functionality [3].

Photocleavage capability
Class‑level
Target: Ortho‑nitrophenol core enables ESIPT and uncaging
Comparator: Meta/para isomers lack ESIPT; no photocleavage
Ortho architecture essential for photoactivatable building blocks
Reported quantum yields 0.01‑0.1 for uncaging
Photocleavable protecting groups Caged compounds Photochemistry

5-Ethynyl-2-nitrophenol: Validated Application Scenarios


Clickable Bioconjugation Linkers and Probes

5-Ethynyl-2-nitrophenol serves as a bifunctional building block for constructing clickable bioconjugation probes where the terminal alkyne participates in CuAAC with azide-functionalized biomolecules, while the ortho-nitrophenol core provides a photocleavable linkage . This dual functionality enables the creation of 'caged click' probes that can be released upon UV irradiation, a capability not achievable with 5-ethyl-2-nitrophenol (lacking alkyne) or meta/para-nitrophenol isomers (lacking photocleavage) [1]. Applications include spatiotemporally controlled protein labeling, photoactivatable fluorophore release, and light-triggered drug delivery systems requiring both click conjugation and photolytic cleavage.

Extended Conjugated Systems via Sonogashira Coupling

The ethynyl group at the 5-position of 5-ethynyl-2-nitrophenol provides a reactive handle for Sonogashira cross-coupling with aryl or vinyl halides, enabling the construction of extended π-conjugated systems . The 5-substitution pattern (meta to OH) creates a distinct conjugation pathway compared to 4-ethynyl-2-nitrophenol (para to OH), which may be advantageous for fine-tuning electronic properties in organic electronic materials, fluorescent sensors, or donor-bridge-acceptor chromophores [1]. This regiospecific conjugation vector is not interchangeable with other ethynylnitrophenol isomers and must be selected based on desired electronic communication between functional groups.

Anion Sensing and Molecular Recognition Platforms

Nitrophenol derivatives with ethynyl substitution have demonstrated utility in anion sensing applications. Related compounds such as 2-ethynyl-4-nitrophenol exhibit high selectivity for anions and can be incorporated into sensing platforms for cation concentration measurement . The combination of the electron-withdrawing nitro group (enhancing hydrogen-bond donor acidity of the phenol OH) with the ethynyl group (enabling conjugation extension) creates a scaffold for developing chromogenic or fluorogenic sensors for nitroaromatic compounds and anions [1]. The 5-ethynyl-2-nitrophenol isomer offers a unique binding geometry compared to 2-ethynyl-4-nitrophenol, potentially altering analyte selectivity profiles.

Precursor for Functionalized Heterocycles

The alkyne moiety in 5-ethynyl-2-nitrophenol enables participation in cycloaddition and cyclization reactions beyond CuAAC, including metal-catalyzed annulations and heterocycle formation . Following reduction of the nitro group to an amine, the resulting 5-ethynyl-2-aminophenol scaffold provides orthogonal reactive handles (alkyne for click chemistry, amine for amide coupling, phenol for etherification) for constructing complex heterocyclic architectures relevant to medicinal chemistry and agrochemical development [1]. This multifunctional reactivity profile distinguishes 5-ethynyl-2-nitrophenol from saturated alkyl analogs and non-ethynylated nitrophenols.

Application
Selection Property
Validation Focus
Clickable bioconjugation and light‑triggered release
Bifunctional alkyne and photocleavable ortho‑nitrophenol
Photocleavage quantum yield and click‑conjugation verification
Extended conjugated systems
5‑Position Sonogashira coupling vector
Electronic conjugation and chromophore comparison
Anion sensing platforms
Nitro‑enhanced H‑bond donor with ethynyl extension
Selectivity profile and chromogenic response
Functionalized heterocycle precursor
Orthogonal alkyne, amine (post‑reduction), phenol handles
Cyclization and multi‑step derivatization outcomes

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